REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[NH2:8].[H-].[Na+].[Br:11][C:12]1[S:16][C:15]([C:17](O)=[O:18])=[CH:14][CH:13]=1.C(Cl)(=O)C(Cl)=O>CN(C=O)C.C(Cl)Cl>[Br:11][C:12]1[S:16][C:15]([C:17]([NH:8][C:7]2[CH:6]=[CH:5][N:4]=[CH:3][C:2]=2[CH3:1])=[O:18])=[CH:14][CH:13]=1 |f:1.2|
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Name
|
|
Quantity
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1.23 g
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Type
|
reactant
|
Smiles
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CC=1C=NC=CC1N
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Name
|
|
Quantity
|
0.44 g
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Type
|
reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
1.91 g
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Type
|
reactant
|
Smiles
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BrC1=CC=C(S1)C(=O)O
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Name
|
|
Quantity
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4 mL
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Type
|
reactant
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Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred for 1 h at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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stirred at the same temperature for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent and excess of oxalyl chloride were removed by evaporation under vacuum
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Type
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DISSOLUTION
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Details
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The residue was dissolved in DMF (2 mL)
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Type
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ADDITION
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Details
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added to the above mixture at 0° C.
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Type
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STIRRING
|
Details
|
the resulting mixture was stirred at room temperature overnight
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Duration
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8 (± 8) h
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Type
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ADDITION
|
Details
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Water (10 mL) was added to the reaction
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Type
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CUSTOM
|
Details
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The layers were separated
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Type
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EXTRACTION
|
Details
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the aqueous layer was extracted with ethyl acetate (2×20 mL)
|
Type
|
WASH
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Details
|
The combined organic layers were washed with water (2×20 mL), brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (silica gel, DCM:MeOH system)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(S1)C(=O)NC1=C(C=NC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 36.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |